Tetradecanoic Acid (1R)-1-[[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Tetradecanoic Acid (1R)-1-[[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester PE(14:0/14:0), also known as dmpe or PE(28:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(14:0/14:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(14:0/14:0) exists in all living species, ranging from bacteria to humans. PE(14:0/14:0) participates in a number of enzymatic reactions. In particular, PE(14:0/14:0) can be biosynthesized from PS(14:0/14:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(14:0/14:0) and PG(18:1(9Z)/18:1(9Z)) can be converted into ethanolamine and CL(18:1(9Z)/14:0/14:0/18:1(9Z)) through the action of the enzyme cardiolipin synthase c. Furthermore, PG(18:1(9Z)/18:1(9Z)) and PE(14:0/14:0) can be converted into CL(18:1(9Z)/14:0/18:1(9Z)/14:0) and ethanolamine through its interaction with the enzyme cardiolipin synthase c. Furthermore, PE(14:0/14:0) can be biosynthesized from PS(14:0/14:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(14:0/14:0) can be biosynthesized from PS(14:0/14:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Finally, PG(18:1(9Z)/16:0) and PE(14:0/14:0) can be converted into ethanolamine and CL(18:1(9Z)/16:0/14:0/14:0); which is mediated by the enzyme cardiolipin synthase c. In humans, PE(14:0/14:0) is involved in phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway and phosphatidylcholine biosynthesis PC(14:0/14:0) pathway.
Brand Name: Vulcanchem
CAS No.: 998-07-2
VCID: VC0123793
InChI: InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1
SMILES: CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC
Molecular Formula: C33H66NO8P
Molecular Weight: 635.9 g/mol

Tetradecanoic Acid (1R)-1-[[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester

CAS No.: 998-07-2

Reference Standards

VCID: VC0123793

Molecular Formula: C33H66NO8P

Molecular Weight: 635.9 g/mol

Tetradecanoic Acid (1R)-1-[[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester - 998-07-2

CAS No. 998-07-2
Product Name Tetradecanoic Acid (1R)-1-[[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester
Molecular Formula C33H66NO8P
Molecular Weight 635.9 g/mol
IUPAC Name 2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Standard InChI InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1
Standard InChIKey NEZDNQCXEZDCBI-WJOKGBTCSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description PE(14:0/14:0), also known as dmpe or PE(28:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(14:0/14:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(14:0/14:0) exists in all living species, ranging from bacteria to humans. PE(14:0/14:0) participates in a number of enzymatic reactions. In particular, PE(14:0/14:0) can be biosynthesized from PS(14:0/14:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(14:0/14:0) and PG(18:1(9Z)/18:1(9Z)) can be converted into ethanolamine and CL(18:1(9Z)/14:0/14:0/18:1(9Z)) through the action of the enzyme cardiolipin synthase c. Furthermore, PG(18:1(9Z)/18:1(9Z)) and PE(14:0/14:0) can be converted into CL(18:1(9Z)/14:0/18:1(9Z)/14:0) and ethanolamine through its interaction with the enzyme cardiolipin synthase c. Furthermore, PE(14:0/14:0) can be biosynthesized from PS(14:0/14:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(14:0/14:0) can be biosynthesized from PS(14:0/14:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Finally, PG(18:1(9Z)/16:0) and PE(14:0/14:0) can be converted into ethanolamine and CL(18:1(9Z)/16:0/14:0/14:0); which is mediated by the enzyme cardiolipin synthase c. In humans, PE(14:0/14:0) is involved in phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway and phosphatidylcholine biosynthesis PC(14:0/14:0) pathway.
Synonyms 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine
1,2-dimyristoylphosphatidylethanolamine
1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine
dimyristoyl cephalin
DMPE
tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este
Reference 1. M. Bogdanov, W. Dowhan, “Lipid-assisted Protein Folding” Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19992. J. Vance, “Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids” Journal of LipidResearch, Vol. 49 pp. 1377-1387, 20083. D. Lang et al., “Molecular Species Analysis of 1,2-Diglycerides on Phorbol Ester Stimulation of LA-N-1 Neuroblastoma Cells During Proliferation andDifferentiation” Journal of Neurochemistry, Vol. 65 pp. 810, 1995
PubChem Compound 15061529
Last Modified Nov 12 2021
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